

1H NMR Spectrum Analysis Guide: 2-(Azetidin-3-yl)pyridine HCl

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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)pyridine
hydrochloride
Cat. No.: B11913733

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Content Type: Publish Comparison Guide Subject: Structural Characterization & Analytical Benchmarking Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals[1][2]

Executive Summary

2-(Azetidin-3-yl)pyridine HCl is a critical fragment in medicinal chemistry, often serving as a rigidified amine scaffold.[1][2] Its analysis is frequently complicated by the protonation state of its two nitrogen atoms (pyridine N vs. azetidine N) and the resulting chemical shift perturbations.[2]

This guide provides a comparative analysis of the HCl salt form against its Free Base alternative and evaluates solvent performance (DMSO-d₆ vs. D₂O).[2] It establishes a self-validating protocol to confirm the salt stoichiometry and purity.

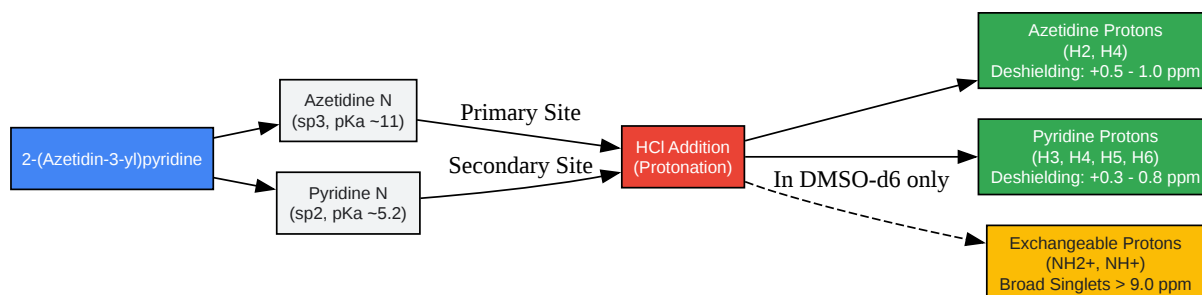
Structural Logic & Shift Prediction

Before interpreting the spectrum, it is essential to understand the electronic environment. The molecule contains two basic centers:[2]

- Azetidine Nitrogen (Secondary Amine): High basicity ()
).[2] In the HCl salt, this is fully protonated ()
).[2]
- Pyridine Nitrogen: Moderate basicity ()
).[2] In mono-HCl salts, this may remain unprotonated; in di-HCl salts, it is protonated ()
).[2]

Visualizing the Shift Dynamics

The following diagram illustrates how protonation deshields specific nuclei, causing downfield shifts.



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Figure 1: Impact of protonation on chemical shifts. Note the hierarchical protonation where the azetidine nitrogen is the primary site.[2]

Comparative Analysis: Salt vs. Free Base

The most common analytical challenge is distinguishing the salt form from the free base, or identifying incomplete salt formation.

Experimental Data Comparison (DMSO-d₆)

Feature	HCl Salt Form (Target)	Free Base (Alternative)	Diagnostic Shift
Azetidine NH	Broad singlets (9.0 - 10.0 ppm)	Not observed / Broad < 2.0 ppm	Presence of NH ₂ ⁺ confirms salt formation.[1][2]
Azetidine CH ₂ (H2/H4)	Multiplet (3.9 - 4.4 ppm)	Multiplet (3.3 - 3.7 ppm)	~0.6 ppm Downfield Shift due to cationic N.
Azetidine CH (H3)	Quintet/Multiplet (4.2 - 4.6 ppm)	Multiplet (~3.8 ppm)	Deshielded by both Pyridine ring and NH ₂ ⁺ . [1][2]
Pyridine H6 (Ortho)	Doublet (~8.6 - 8.8 ppm)	Doublet (~8.5 ppm)	Moderate downfield shift.[1][2]
Solubility	High in DMSO, Methanol, Water	High in CHCl ₃ , DCM	Salt is insoluble in non-polar solvents.

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Critical Insight: In the HCl salt, the azetidine ring protons lose their distinct "roofing" effect often seen in the free base and broaden due to coupling with the ammonium protons.

Comparative Analysis: Solvent Selection

Choosing the right solvent is critical for observing specific features.

Scenario A: Confirmation of Salt Stoichiometry (DMSO-d₆)

- Verdict: Preferred.
- Why: DMSO-d₆ does not exchange protons rapidly.[1] This allows you to integrate the broad ammonium (

) peaks (typically integrating to 2H) relative to the aromatic ring, confirming the mono- or dihydrochloride state.[2]

- Artifacts: Water peak at 3.33 ppm may overlap with Azetidine signals if the sample is wet.

Scenario B: High-Resolution Coupling Analysis (D₂O)

- Verdict: Alternative.
- Why: D₂O exchanges all NH protons, removing the broad ammonium peaks. This simplifies the spectrum and sharpens the aliphatic region (Azetidine ring), allowing for precise calculation of

-coupling constants.[2]
- Risk: You cannot confirm the presence of HCl directly (no NH peaks visible).[2] The chemical shifts will also vary slightly from DMSO values (typically 0.1-0.3 ppm difference).[1][2]

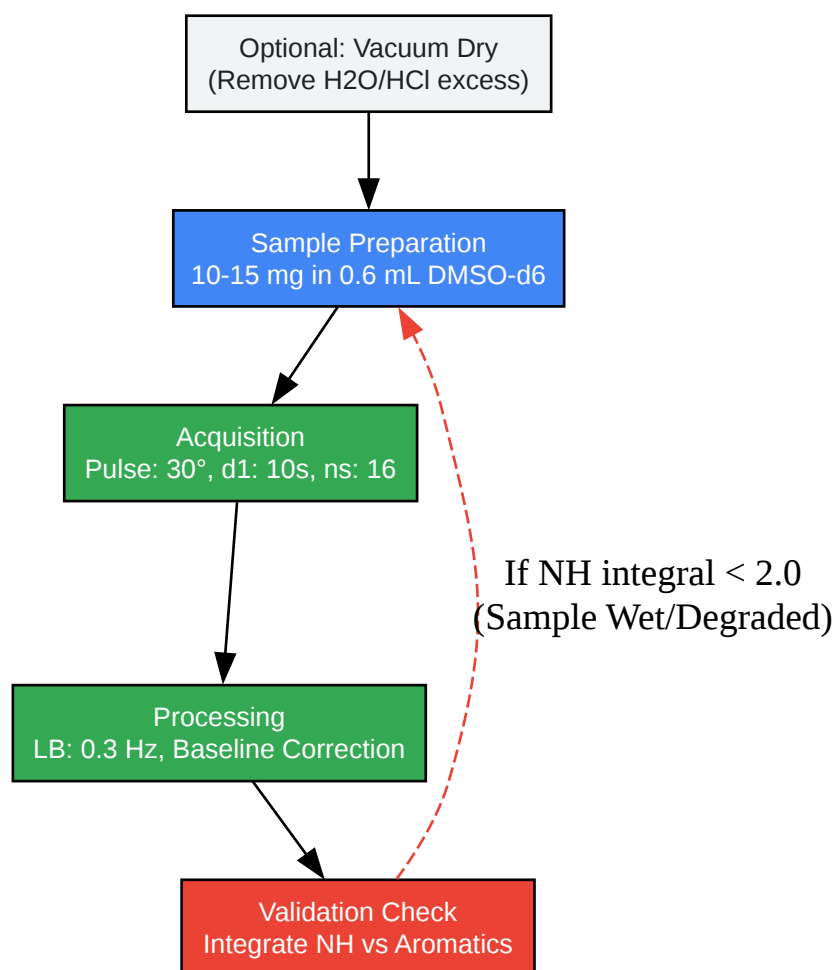
Detailed Assignment Protocol (DMSO-d₆)

Use this step-by-step assignment table to validate your product.

Region (ppm)	Multiplicity	Integral	Assignment	Notes
9.2 - 9.8	Broad s	2H	Azetidine	Disappears on shake.[1][2] Indicates salt.[3] [4][5]
8.6 - 8.8	Doublet (d)	1H	Pyridine H6	Most deshielded aromatic proton (adj. to N).[1][2]
7.8 - 8.0	Triplet (td)	1H	Pyridine H4	Para to N.
7.4 - 7.6	Doublet (d)	1H	Pyridine H3	Adjacent to Azetidine ring.[1][2]
7.3 - 7.5	Triplet (m)	1H	Pyridine H5	Meta to N.
4.2 - 4.6	Multiplet	1H	Azetidine H3	Methine proton connecting the rings.[1][2]
3.9 - 4.4	Multiplet	4H	Azetidine H2/H4	Ring methylene protons.[1]

Experimental Workflow

To ensure reproducibility and avoid common artifacts (e.g., hygroscopic water peaks), follow this rigorous protocol.



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Figure 2: Recommended analytical workflow for hygroscopic HCl salts.

Protocol Notes:

- Relaxation Delay (d1): Set to at least 10 seconds. The quaternary carbons and exchangeable protons have long T₁ relaxation times. Short d1 values will lead to under-integration of the NH peaks.^[1]
- Water Suppression: Avoid presaturation if possible, as it may attenuate the Azetidine signals near 3.3-4.0 ppm.
- Reference: Calibrate to residual DMSO-d₅ pentet at 2.50 ppm.

Troubleshooting & Impurities

Observation	Cause	Remediation
Doublets at 7.1 / 8.5 ppm	Residual Pyridine (free)	Sample is not fully protonated. Add 1 drop conc. DCl or re-form salt.
Sharp Singlet ~5.75 ppm	Dichloromethane (DCM)	Common solvent in azetidine synthesis.[2] Dry under high vacuum >4h.
Broad Hump 3.0 - 5.0 ppm	Water + Exchange	Sample is wet.[1] The water peak (usually 3.33 ppm) broadens and merges with azetidine peaks.[2]
Extra peaks in aliphatic	Ring Opening	Azetidines are strained.[6] Check for propyl-amine derivatives (signals at 0.9-2.0 ppm).[1][2]

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